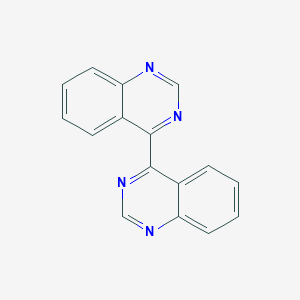![molecular formula C15H12ClNOS B5847885 2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5847885.png)
2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring, which is fused with a phenoxy group substituted with chlorine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 2-aminothiophenol.
Formation of Intermediate: The 4-chloro-3-methylphenol is reacted with formaldehyde to form 4-chloro-3-methylphenoxymethyl alcohol.
Cyclization: The intermediate is then subjected to cyclization with 2-aminothiophenol under acidic conditions to form the benzothiazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, disrupting their normal function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-2-methylphenoxyacetic acid
- 2,4-dichlorophenoxyacetic acid
- 2,4,5-trichlorophenoxyacetic acid
Uniqueness
2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the phenoxy group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNOS/c1-10-8-11(6-7-12(10)16)18-9-15-17-13-4-2-3-5-14(13)19-15/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVOAULIAJGYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)
![2-{[3-(phenylthio)propanoyl]amino}benzoic acid](/img/structure/B5847810.png)

![N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)
![(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B5847851.png)

![2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5847857.png)

![N-[2-(dimethylamino)ethyl]-4-[(4-propan-2-ylphenoxy)methyl]benzamide](/img/structure/B5847872.png)

![2-[(2-chlorophenyl)methylsulfanyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5847888.png)
